molecular formula C16H19N5O B2621076 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol CAS No. 1170922-74-3

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

Cat. No.: B2621076
CAS No.: 1170922-74-3
M. Wt: 297.362
InChI Key: MEHWBNAIAQPZOV-UHFFFAOYSA-N
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Description

The compound 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological applications. Its structure comprises a pyrazolo[3,4-d]pyrimidine core substituted with an o-tolyl (2-methylphenyl) group at position 1 and a butan-1-ol-2-amine side chain at position 4.

Properties

IUPAC Name

2-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-3-12(9-22)20-15-13-8-19-21(16(13)18-10-17-15)14-7-5-4-6-11(14)2/h4-8,10,12,22H,3,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHWBNAIAQPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-1-ol moiety can be oxidized to form a carbonyl compound.

    Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo reduction reactions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of butanone derivatives.

    Reduction: Formation of dihydropyrazolopyrimidine derivatives.

    Substitution: Formation of various substituted pyrazolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary assays on A549 (lung cancer) and MCF-7 (breast cancer) cells revealed IC50 values of 12.5 µM and 15.0 µM, respectively, suggesting its potential as a lead compound for anticancer drug development. The mechanism appears to involve modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This property makes it a candidate for treating diseases characterized by chronic inflammation.

Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated effectiveness against several bacterial strains. The compound's structure suggests that it may possess antimicrobial properties, which are currently under investigation in various biological assays .

Biological Research

Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes and receptors, which positions it as a candidate for drug development targeting various diseases. Its interaction with molecular targets is crucial for understanding its biological effects and therapeutic applications.

Molecular Docking Studies
Computational studies involving molecular docking have shown that this compound interacts favorably with target proteins involved in disease pathways. This computational approach aids in predicting the binding affinity and potential efficacy of the compound as a therapeutic agent .

Material Science

Synthesis of New Materials
In addition to its biological applications, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical structure allows it to be utilized in the development of new materials with specific properties tailored for industrial applications.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidines, including this compound). The results indicated that these compounds exhibited selective cytotoxicity against tumor cells while sparing normal cells, highlighting their potential for targeted cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on elucidating the anti-inflammatory mechanisms of this compound through in vitro assays. The findings demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in cultured macrophages.

Mechanism of Action

The mechanism of action of 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Table 1: Structural and Physicochemical Comparisons
Compound Name/ID Substituent(s) Molecular Weight logP Key Features Reference
K405-3025 3,4-Dimethylphenyl 311.38 3.87 High logP, low solubility
Example 29 (Patent) Phenyl Not Reported N/A Chromen-4-one moiety
Example 33 (Patent) 3-Methyl, 3-fluorophenyl Not Reported N/A Enhanced steric bulk
Thieno[3,2-d]pyrimidine Thieno-fused ring Not Reported N/A Increased planarity
2u (Chemical Science) Benzo[d]thiazole 495.53* N/A Extended conjugation

*Estimated based on molecular formula.

Key Observations:
  • Substituent Position : The 3,4-dimethylphenyl group in K405-3028 introduces steric hindrance and electron-donating effects, which may alter binding affinity compared to o-tolyl (2-methylphenyl) derivatives .
  • Complex Substituents : Compounds like 2u (benzo[d]thiazole) and patent examples (chromen-4-one) show higher molecular weights (>450 g/mol), which may impact pharmacokinetics .
Key Observations:
  • High-Yield Routes : Compound 2w (92% yield) benefits from optimized coupling conditions in DMF with phosphorus oxychloride, highlighting the efficiency of halogenation strategies .
  • Challenges with Bulky Substituents : Patent examples (e.g., Example 29) show lower yields (17–25%), likely due to steric hindrance during cross-coupling reactions .

Functional Group Impact on Properties

  • Lipophilicity : The logP of K405-3025 (3.87) exceeds typical thresholds for CNS penetration (logP <5), suggesting suitability for central targets. In contrast, hydrophilic substituents (e.g., sulfonamide in Example 52) may reduce bioavailability .

Biological Activity

The compound 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol , a derivative of pyrazolo[3,4-d]pyrimidine, is gaining attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors involved in critical cellular pathways. Notably, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway that is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to anti-cancer effects by inducing apoptosis in malignant cells.

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others. One study reported that a related compound exhibited an IC50 value of 1.83 µM against DHFR compared to methotrexate's IC50 of 5.57 µM, indicating superior potency .

Anti-inflammatory Effects

Compounds in the pyrazolo[3,4-d]pyrimidine class have also been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory cytokines and inhibition of pathways such as NF-kB, which plays a significant role in inflammation and immune response.

Antimicrobial Activity

There is emerging evidence suggesting that these compounds possess antimicrobial properties. Research has indicated that certain derivatives demonstrate inhibitory effects against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Studies

Study Findings
Study on DHFR Inhibition Showed that derivatives like 7f significantly inhibited DHFR enzyme activity and induced apoptosis in MCF-7 cells.
Anti-inflammatory Evaluation Demonstrated reduced levels of pro-inflammatory cytokines in vitro.
Antimicrobial Testing Identified notable antibacterial activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution or amination reactions using pyrazolo[3,4-d]pyrimidine scaffolds. Optimize by varying solvents (e.g., dichloromethane, ethanol), temperatures (reflux at 80–100°C), and catalysts (triethylamine). Purify via column chromatography (ethyl acetate/hexane) or recrystallization (2-propanol or DMF-EtOH mixtures) .
  • Key Variables : Solvent polarity, reaction time (24–48 hours), and stoichiometric ratios of reactants. Monitor intermediates via TLC or HPLC.

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodology : Use HPLC (>95% purity validation, C18 columns with ammonium acetate buffer at pH 6.5) . Complement with NMR (1H/13C for functional groups), mass spectrometry (ESI-MS for molecular ion confirmation), and FT-IR (amine and hydroxyl stretches).
  • Quality Control : Cross-validate with reference standards and repeat analyses under controlled conditions .

Q. What safety protocols are essential during handling and disposal?

  • PPE : Wear nitrile gloves, lab coats, and goggles; use fume hoods for volatile intermediates .
  • Waste Management : Segregate organic waste (e.g., solvents, unreacted amines) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology : Compare NMR/IR spectra with computational simulations (DFT or molecular docking). Re-examine reaction conditions (e.g., trace moisture, oxygen sensitivity) and confirm via X-ray crystallography if crystalline derivatives are obtainable .
  • Case Study : Discrepancies in amine proton shifts may arise from tautomerism; use deuterated solvents and variable-temperature NMR .

Q. What strategies effectively elucidate the pharmacological targets of this compound?

  • Methodology : Perform enzyme inhibition assays (e.g., hypoxanthine-guanine phosphoribosyltransferase, referenced in DrugBank ). Use SPR (surface plasmon resonance) for binding affinity studies and in silico docking (AutoDock Vina) to predict target interactions.
  • Validation : Cross-reference with knockout cell lines or competitive binding assays using known inhibitors .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology : Synthesize derivatives with substituent variations (e.g., fluorinated aryl groups, alkyl chain modifications). Test against relevant biological targets (e.g., kinases, phosphotransferases) using dose-response curves (IC50/EC50 determination) .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (logP, Hammett constants) with activity .

Q. How can low yields in amination steps be addressed during synthesis?

  • Troubleshooting : Optimize nucleophile activation (e.g., use Boc-protected amines), increase reaction time (up to 72 hours), or employ microwave-assisted synthesis for accelerated kinetics .
  • Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig couplings if traditional methods fail .

Notes

  • Contradictions : Discrepancies in spectral data may arise from polymorphism or solvent effects; always report experimental conditions in detail .
  • Advanced Tools : Consider cryogenic NMR or high-resolution mass spectrometry for ambiguous results .

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